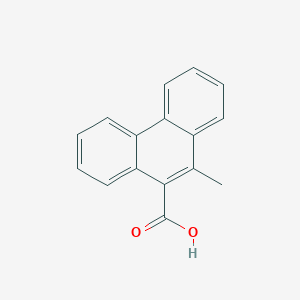

10-Methylphenanthrene-9-carboxylic acid

Description

Significance within Polycyclic Aromatic Carboxylic Acid Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. youtube.com They are naturally found in fossil fuels like coal and petroleum and are also formed during the incomplete combustion of organic materials. youtube.com When a carboxyl group is attached to a PAH, it forms a polycyclic aromatic carboxylic acid (PACA). These compounds are significant in various scientific domains, from environmental science to medicinal chemistry.

The presence of the carboxylic acid group dramatically influences the properties of the parent PAH. The carboxyl functional group, consisting of a carbonyl and a hydroxyl group, imparts polarity to the molecule. researchgate.net This increased polarity can affect the solubility, reactivity, and biological interactions of the compound compared to its non-carboxylated counterpart. Carboxylic acids are known to be weak acids, meaning they can donate a proton in solution, which further influences their chemical behavior and potential applications. researchgate.net

Within this context, 10-Methylphenanthrene-9-carboxylic acid serves as a specific example for studying the interplay between a large, rigid aromatic system (the phenanthrene (B1679779) core) and the functional groups attached to it. The methyl and carboxylic acid groups at the 9 and 10 positions, respectively, are located in the most reactive region of the phenanthrene molecule, often referred to as the "K-region." This specific substitution pattern can lead to unique chemical and physical properties, making it a valuable model compound for research into the structure-activity relationships of PACAs.

Structural Context and Phenanthrene Core Functionalization

The phenanthrene molecule is a polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings. iptsalipur.org Its structure is not linear like its isomer, anthracene (B1667546), but rather has an angular arrangement. This angular fusion results in different electronic properties and reactivity patterns. Chemical reactions on phenanthrene, particularly electrophilic substitutions, preferentially occur at the 9 and 10 positions. quora.com This is because the intermediate carbocation formed during the reaction is more stable when the attack occurs at these positions, as it allows for the preservation of two intact benzene rings. iptsalipur.org

The functionalization of the phenanthrene core is a key area of research, as it allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net The introduction of substituents like methyl and carboxyl groups can be achieved through various synthetic methodologies. The presence of these groups can, in turn, influence the electronic and steric environment of the phenanthrene core, potentially altering its reactivity in subsequent chemical transformations.

For this compound, the methyl group at the 10-position and the carboxylic acid group at the 9-position create a sterically hindered environment around the "K-region." This can influence how the molecule interacts with other molecules and its potential applications in areas such as materials science and as a building block in organic synthesis.

Historical Development of Phenanthrene Carboxylic Acid Research Methodologies

The study of phenanthrene and its derivatives dates back to the late 19th and early 20th centuries. rsc.org Early research focused on the isolation of these compounds from coal tar and the elucidation of their basic structures and properties. iptsalipur.org Seminal work in the 1930s began to systematically explore the chemistry of phenanthrene carboxylic acids, laying the groundwork for future research in this area. acs.org

The evolution of analytical techniques has been pivotal in advancing the understanding of phenanthrene carboxylic acids. In the early days, classical methods of chemical analysis, such as titration and melting point determination, were the primary tools. The mid-20th century saw the advent of spectroscopic techniques, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, which provided valuable information about the functional groups and electronic structure of these molecules.

The latter half of the 20th century and the beginning of the 21st century have been marked by the development of more sophisticated analytical methods. High-performance liquid chromatography (HPLC) has become an indispensable tool for the separation and quantification of phenanthrene derivatives. nih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the precise arrangement of atoms within the molecule, while mass spectrometry allows for the accurate determination of molecular weight and fragmentation patterns. These modern techniques have enabled a much deeper and more nuanced understanding of the structure, reactivity, and properties of compounds like this compound.

Data on this compound and Related Compounds

Below are tables summarizing key data for this compound and its parent compound, phenanthrene-9-carboxylic acid.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 65698-59-1 |

| Molecular Formula | C16H12O2 |

| Molecular Weight | 236.26 g/mol |

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 18 |

Table 3: Physical Properties of Phenanthrene-9-carboxylic acid (a related compound)

| Property | Value |

|---|---|

| Melting Point | 253 °C |

| Boiling Point | Not available |

Properties

CAS No. |

65698-59-1 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

10-methylphenanthrene-9-carboxylic acid |

InChI |

InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |

InChI Key |

ZKDABOISAFEPOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 10 Methylphenanthrene 9 Carboxylic Acid and Its Analogues

Grignard Reagent Mediated Carboxylation for Aryl Carboxylic Acid Synthesis

The carboxylation of Grignard reagents is a long-established and reliable method for the synthesis of carboxylic acids from aryl halides. This transformation involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.

The reaction pathway commences with the formation of a Grignard reagent, which acts as a powerful nucleophile. This reagent attacks the electrophilic carbon atom of carbon dioxide. The source of carbon dioxide is a critical parameter; the reaction can be carried out by bubbling gaseous CO2 through the reaction mixture or, more commonly, by pouring the Grignard solution over crushed solid carbon dioxide (dry ice). google.com The use of dry ice is often preferred as it also helps to control the reaction temperature.

The primary product of the initial reaction is a magnesium carboxylate salt. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate to furnish the final carboxylic acid. A significant challenge in this synthesis is the potential for side reactions. The Grignard reagent can react with the newly formed carboxylate salt, leading to the formation of a ketone and, subsequently, a tertiary alcohol. To minimize these side reactions, the reaction is typically performed at low temperatures, and an excess of carbon dioxide is used. google.com

Table 1: General Conditions for Grignard Carboxylation

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous diethyl ether or THF | Solubilizes the Grignard reagent |

| Temperature | Low (e.g., -78 °C to 0 °C) | Minimizes side reactions |

| CO2 Source | Solid CO2 (Dry Ice) | Provides reactant and maintains low temperature |

| Workup | Aqueous strong acid (e.g., HCl) | Protonates the carboxylate salt |

The synthesis of 10-Methylphenanthrene-9-carboxylic acid via this route begins with the precursor 9-bromo-10-methylphenanthrene. This aryl bromide is the starting material for the formation of the necessary Grignard reagent. The reaction involves the treatment of 9-bromo-10-methylphenanthrene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A small crystal of iodine is often added to initiate the reaction.

Once the Grignard reagent, 10-methylphenanthren-9-ylmagnesium bromide, is formed, it is carefully added to an excess of crushed dry ice. After the reaction is complete, the mixture is allowed to warm to room temperature, and the excess CO2 sublimes. The resulting magnesium salt is then hydrolyzed with aqueous acid to yield this compound.

Nitrile Hydrolysis Routes for Carbon-Chain Extension

An alternative to Grignard carboxylation is the hydrolysis of a nitrile. This two-step approach involves first introducing a cyano group onto the aromatic ring, followed by its conversion to a carboxylic acid. This method serves as an effective carbon-chain extension, transforming an aryl halide into an aryl carboxylic acid with one additional carbon atom.

The hydrolysis of nitriles can be performed under either acidic or alkaline conditions. libretexts.org In acidic hydrolysis, the nitrile is typically heated under reflux with an aqueous solution of a strong acid like hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.comchemistrysteps.com

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. byjus.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Reagent | Dilute HCl or H2SO4 | NaOH or KOH solution |

| Intermediate | Amide | Amide |

| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |

| Final Product | Carboxylic Acid | Carboxylic Acid (after acidification) |

For the synthesis of this compound, the precursor would be 10-methylphenanthrene-9-carbonitrile. This nitrile can be prepared from 9-bromo-10-methylphenanthrene via nucleophilic substitution using a cyanide salt, often catalyzed by a copper or palladium complex (Rosenmund-von Braun reaction).

Palladium-Catalyzed Synthetic Routes for Phenanthrene (B1679779) Derivatives

Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium-catalyzed reactions, for the construction of complex aromatic systems like phenanthrene. espublisher.comnih.govbeilstein-journals.org These methods offer high efficiency and functional group tolerance. beilstein-journals.org

One prominent strategy is the palladium-catalyzed annulation of biaryl compounds with alkynes. For instance, 2-biaryl triflates can react with alkynes in the presence of a palladium catalyst to form substituted phenanthrenes. acs.org This reaction proceeds through C-OTf bond cleavage, alkyne insertion, and a subsequent C-H annulation step. acs.org Another approach involves a one-pot domino reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by a palladium complex, to generate phenanthrene derivatives. nih.gov

Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of both symmetric and unsymmetric phenanthrenes. One such method involves a sequence of γ-C(sp²)-H arylation, cationic cyclization, dehydration, and a 1,2-migration to construct the phenanthrene skeleton with good to excellent yields. nih.gov While these methods may not directly yield the carboxylic acid, they can produce phenanthrene cores that are suitably functionalized for subsequent conversion to the target molecule. For example, a phenanthrene derivative bearing a methyl or vinyl group could be oxidized to a carboxylic acid.

Photochemical Synthesis of Phenanthrene-Derived Carboxylic Acids

Photochemical reactions provide an alternative pathway for the synthesis of phenanthrene derivatives, often proceeding through mechanisms distinct from thermal reactions.

A classical and widely used photochemical method for forming the phenanthrene skeleton is the photodehydrocyclization of stilbene (B7821643) derivatives. thieme-connect.de Irradiation of a stilbene analogue in the presence of an oxidizing agent (like iodine or oxygen) can induce an intramolecular cyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. This method is applicable to a wide range of substituted stilbenes.

Direct photocarboxylation of phenanthrene itself has also been reported. Irradiation of phenanthrene in a solvent saturated with carbon dioxide can lead to the formation of phenanthrene carboxylic acid derivatives. researchgate.netacs.org This process represents a form of carbon fixation driven by light energy. researchgate.net The reaction often yields a mixture of products, including 9,10-dihydrophenanthrene-9-carboxylic acid. acs.org

Photochemical [2+2] cycloaddition is a reaction where two unsaturated molecules, under the influence of light, combine to form a four-membered ring. aklectures.com While not a direct route to the aromatic phenanthrene core, these reactions are relevant in the synthesis of complex polycyclic systems derived from phenanthrene.

For example, intramolecular [2+2] photocycloaddition reactions have been observed between the 9,10-double bond of a phenanthrene ring and a tethered styrene (B11656) molecule. researchgate.net These reactions can form cyclobutane (B1203170) rings fused to the phenanthrene skeleton. Such structures can be considered precursors, as subsequent ring-opening or rearrangement reactions could potentially be used to form more complex, functionalized phenanthrene derivatives. Although this strategy is less direct for synthesizing a simple derivative like this compound, it highlights the versatility of photochemical methods in modifying the phenanthrene framework.

Triplet-Sensitized Photocycloaddition Protocols in Analogue Systems

Triplet-sensitized photocycloaddition represents a powerful strategy for the construction of cyclobutane rings, which can be precursors to more complex polycyclic systems. In the context of phenanthrene analogue synthesis, the photocycloaddition of stilbene derivatives with dienophiles like maleic anhydride (B1165640) serves as a pertinent model. This approach typically involves the use of a sensitizer (B1316253) that absorbs light, transitions to an excited triplet state, and then transfers this energy to a reactant molecule, initiating the cycloaddition.

The mechanism of triplet-sensitized photoisomerization has been studied in detail for systems like stilbene, where a sensitizer such as para-benzoquinone can facilitate the E/Z isomerization. rsc.org This process proceeds through the formation of a stable exciplex with a preoxetane-like structure. rsc.org While this particular study focuses on isomerization, the underlying principles of triplet energy transfer are directly applicable to [2+2] photocycloaddition reactions.

Recent advancements have explored the use of visible-light triplet sensitizers, broadening the applicability of these reactions. bris.ac.uk For instance, iridium pyridyl complexes have been successfully employed as triplet sensitizers for photochemical reactions in the visible-light range, including intramolecular [2+2] cycloadditions. bris.ac.uk Similarly, flavins and thioxanthone derivatives have been utilized as sensitizers for the synthesis of diastereoselective azabicycles and other fused polycyclic cyclobutanes, often requiring violet light (400-420 nm). bris.ac.uk

Short synthetic sequences starting with the photosensitized [2+2] cycloaddition of maleic anhydride with molecules like allyl alcohol or propargyl alcohol have been developed to create 1,2,3-trisubstituted cyclobutanes. rsc.orgresearchgate.net These methods provide stereocontrolled and regiocontrolled access to complex cyclobutane structures that can serve as building blocks for larger polycyclic systems. rsc.orgresearchgate.net The choice of sensitizer and reaction conditions is crucial for achieving high yields and selectivities in these transformations.

| Sensitizer Type | Wavelength | Application | Reference |

| para-Benzoquinone | Not specified | Stilbene E/Z isomerization | rsc.org |

| Flavins | 400 nm | Synthesis of diastereoselective azabicycles | bris.ac.uk |

| Thioxanthone derivatives | 420 nm | Intramolecular enantioselective [2+2] photocycloadditions | bris.ac.uk |

| Iridium pyridyl complexes | 450 nm | Inter- and intramolecular cycloadditions onto aromatic molecules | bris.ac.uk |

Reductive Synthesis of Dihydrophenanthrene Carboxylic Acids

Reductive methods offer a direct route to dihydrophenanthrene carboxylic acids from their corresponding aromatic precursors. A notable example is the synthesis of 9,10-dihydrophenanthrene-9-carboxylic acid from 9-phenanthroic acid. This transformation can be achieved in high yield through a Birch reduction, which utilizes sodium in liquid ammonia. researchgate.net This method is particularly effective for the selective reduction of the 9,10-double bond of the phenanthrene nucleus without affecting the carboxylic acid functionality.

The Birch reduction has been applied to a variety of polycyclic carboxylic acids. researchgate.net For instance, the reduction of 2-naphthoic acid and its methoxy (B1213986) derivatives can yield either tetrahydro- or hexahydronaphthoic acids, depending on the specific reaction conditions and the stoichiometry of the reagents. researchgate.net These examples highlight the versatility of metal-ammonia reductions in the synthesis of partially saturated polycyclic aromatic systems.

In addition to the Birch reduction, other reductive strategies have been developed. For example, esters of trans-9-hydroxy-10-phenylthio-9,10-dihydrophenanthrene can undergo smooth reduction with tri-n-butylstannane under neutral conditions. This radical elimination process yields phenanthrene and a nor-hydrocarbon, demonstrating a radical-based approach to the modification of the phenanthrene core. rsc.org While this specific example leads to decarboxylation, it illustrates the potential of radical-mediated reductions in this chemical space.

| Precursor | Reagents | Product | Yield | Reference |

| 9-Phenanthroic acid | Sodium, liquid ammonia | 9,10-Dihydrophenanthrene-9-carboxylic acid | High | researchgate.net |

| 2-Naphthoic acid and derivatives | Sodium, liquid ammonia | Tetrahydro- or hexahydronaphthoic acids | Varies | researchgate.net |

Organocatalytic and Other Advanced Synthetic Transformations in Related Phenanthrene Systems

Modern synthetic chemistry has seen the emergence of powerful new methods for the construction and functionalization of complex aromatic systems like phenanthrene. These include organocatalytic reactions and transition metal-catalyzed transformations, which often provide high levels of efficiency and selectivity.

An efficient organocatalytic enantioselective Friedel-Crafts reaction has been developed for the synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives. nih.govnih.gov This reaction utilizes a (S,S)-dimethylaminocyclohexyl-squaramide catalyst to mediate the reaction between phenanthrenequinones and indoles, affording the desired chiral products in good yields (73-90%) and with high enantiomeric excess (up to 97% ee). nih.govnih.gov This approach highlights the potential of organocatalysis for the asymmetric synthesis of functionalized phenanthrene analogues.

Palladium catalysis has also been extensively employed for the synthesis of phenanthrene derivatives. A novel palladium-catalyzed domino one-pot reaction has been reported, which utilizes aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene to generate phenanthrenes. nih.gov This transformation proceeds through a sequence of ortho-C-H activation, decarbonylation, and a retro-Diels-Alder process, offering a convergent and efficient route to a variety of phenanthrene structures. nih.gov Another palladium-catalyzed approach involves a Heck reaction followed by a reverse Diels-Alder reaction, which has been used to synthesize 9,10-dihydrophenanthrene, as well as mono- and di-alkylated phenanthrenes. espublisher.comespublisher.com

Other advanced synthetic strategies include the [Fe(CO)5]-induced cyclocarbonylation of a phenanthriporphyrin core. This reaction involves the activation of C-H bonds in the bay region of the phenanthrene fragment, leading to the incorporation of a carbonyl group and the formation of a cyclopenta[def]phenanthrene-4-one structure. rsc.org Furthermore, the synthesis of phenanthrene derivatives has been achieved through a net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives, as well as through the intermolecular [2+2+2] cycloaddition of benzyne (B1209423) and diynes. nih.govresearchgate.netnih.gov

| Method | Key Reagents/Catalyst | Product Type | Key Features | Reference |

| Organocatalytic Friedel-Crafts Reaction | (S,S)-dimethylaminocyclohexyl-squaramide, phenanthrenequinones, indoles | Chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenes | High yields (73-90%), high enantioselectivity (up to 97% ee) | nih.govnih.gov |

| Palladium-catalyzed Domino Reaction | Pd catalyst, aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene | Phenanthrene derivatives | One-pot synthesis, wide substrate scope | nih.gov |

| Palladium-catalyzed Heck and Reverse Diels-Alder Reaction | Pd(OAc)2, Cs2CO3, PPh3, TBAC | 9,10-Dihydrophenanthrenes, alkylated phenanthrenes | Novel reaction pathway | espublisher.comespublisher.com |

| Iron-induced Cyclocarbonylation | [Fe(CO)5] | Cyclopenta[def]phenanthrene-4-one fused to a porphyrin core | Post-synthetic core modification | rsc.org |

| [5+5]-Cycloaddition | Prenylated carbene complexes, 2-alkynylbenzaldehyde derivatives | Phenanthrene derivatives | Forms hydrophenanthrenone intermediates | nih.govnih.gov |

| [2+2+2]-Cycloaddition | Benzyne, diynes | Phenanthrene derivatives with alkynyl substituents | Catalyst-free | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 10 Methylphenanthrene 9 Carboxylic Acid

Acid-Base Equilibria and Protonation Dynamics in Carboxylic Acid Systems

The acidity of a carboxylic acid is a fundamental property that dictates its behavior in chemical reactions. Like other carboxylic acids, 10-methylphenanthrene-9-carboxylic acid participates in acid-base equilibria, donating the proton of its carboxyl group to a base. The position of this equilibrium is determined by the stability of the resulting carboxylate anion relative to the undissociated acid. openstax.orglibretexts.org Factors that stabilize the conjugate base increase the acidity of the parent carboxylic acid. openstax.orglibretexts.org

The relatively high acidity of carboxylic acids compared to alcohols is primarily due to the resonance stabilization of the carboxylate anion. libretexts.org When this compound donates a proton, the resulting carboxylate anion possesses a negative charge that is delocalized across the two oxygen atoms of the carboxylate group. This delocalization is represented by two equivalent resonance structures where the C-O bonds have equal length, intermediate between a single and a double bond. libretexts.org This distribution of negative charge over multiple atoms results in a more stable conjugate base, which shifts the equilibrium towards dissociation and thus increases acidity. libretexts.org

The acidity of a carboxylic acid is significantly influenced by the electronic properties of the substituents attached to it. openstax.orgpharmaguideline.com These effects can be broadly categorized as inductive effects and resonance effects.

Inductive Effects : The phenanthrene (B1679779) ring system, being a large aromatic structure, and the methyl group at the 10-position both exert inductive effects. The sp² hybridized carbons of the aromatic ring are more electronegative than sp³ carbons and can withdraw electron density through the sigma bonds, which can help stabilize the negative charge of the carboxylate anion. libretexts.org Conversely, the methyl group is an electron-donating group (+I effect), which tends to destabilize the carboxylate anion by increasing the negative charge density on the carboxylate group, thereby slightly decreasing the acidity compared to an unsubstituted counterpart. sarthaks.com

Resonance Effects : The large, conjugated π-system of the phenanthrene nucleus can also interact with the carboxyl group. Electron-withdrawing groups attached to an aromatic ring generally increase acidity by delocalizing the negative charge of the conjugate base. pharmaguideline.comlibretexts.org While the phenanthrene system itself is primarily a large hydrocarbon framework, its ability to delocalize charge can influence the stability of the carboxylate anion.

| Substituent/Group | Electronic Effect | Impact on Carboxylate Anion | Predicted Effect on Acidity |

|---|---|---|---|

| Phenanthrene Ring | Inductive (-I), Resonance | Stabilizing (delocalization of charge) | Increase |

| 10-Methyl Group | Inductive (+I) | Destabilizing (intensifies negative charge) | Decrease |

Nucleophilic Acyl Substitution Reactions and Derivative Formation

Nucleophilic acyl substitution is the most important reaction of carboxylic acid derivatives. jackwestin.comlibretexts.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org However, the hydroxyl group is a poor leaving group, so the reaction often requires acid catalysis or conversion of the carboxylic acid into a more reactive derivative. libretexts.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer esterification, which involves heating the carboxylic acid (this compound) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.comresearchgate.net

The mechanism involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.net

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water (a good leaving group) to regenerate the carbonyl group, forming a protonated ester. researchgate.net

Deprotonation to yield the final ester product and regenerate the acid catalyst.

The reaction is reversible, and its kinetics are influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the reactants. mdpi.comrsc.org To drive the equilibrium toward the product, water is often removed as it is formed. Alternatively, phase transfer catalysis can be employed under milder conditions. mdpi.com

More reactive derivatives of this compound can be synthesized through nucleophilic acyl substitution, providing versatile intermediates for further chemical transformations. libretexts.org

Acid Halides : Acid chlorides are among the most reactive carboxylic acid derivatives. libretexts.org They can be prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguomustansiriyah.edu.iq In the reaction with thionyl chloride, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating the subsequent attack by a chloride ion. libretexts.org

Anhydrides : Acid anhydrides can be formed from this compound, typically by reacting its corresponding acid chloride with a carboxylate salt (the conjugate base of the carboxylic acid). masterorganicchemistry.comuomustansiriyah.edu.iq This reaction produces a new C-O bond and eliminates a chloride ion. masterorganicchemistry.com

Amides : The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide formation often requires either high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the -OH into a better leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond. libretexts.org Alternatively, amides can be readily synthesized by reacting the more reactive acid chloride derivative with an appropriate amine. uomustansiriyah.edu.iqrsc.org

| Target Derivative | Typical Reagent(s) | Reaction Type |

|---|---|---|

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Nucleophilic Acyl Substitution |

| Anhydride (B1165640) | Acid Chloride + Carboxylate Salt | Nucleophilic Acyl Substitution |

| Amide | Amine (e.g., RNH₂) + DCC or conversion to Acid Chloride first | Nucleophilic Acyl Substitution (often via activation) |

Photoreactivity and Photodimerization Mechanisms

Polycyclic aromatic hydrocarbons like phenanthrene are known for their rich photochemistry. cdnsciencepub.comwikipedia.org Upon absorption of UV light, molecules like this compound are promoted to an excited electronic state. From this state, they can undergo various photochemical reactions, a prominent one being photodimerization.

For aromatic systems like anthracene (B1667546) and phenanthrene, a common photoreaction is a [4+4] cycloaddition, where two molecules react to form a dimer. acs.orgresearchgate.net In the case of phenanthrene derivatives, this reaction typically occurs across the 9 and 10 positions of the central ring, which has the most double bond character. gjcollegebihta.ac.in

The mechanism for the photodimerization of this compound would likely involve:

Photoexcitation : A molecule of the acid absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing : The excited singlet state may undergo intersystem crossing to a more stable triplet state (T₁). cdnsciencepub.com

Excimer/Exciplex Formation : The excited molecule (either singlet or triplet) can interact with a ground-state molecule to form an excited-state complex known as an excimer.

Cycloaddition : This excimer then undergoes a concerted [4+4] cycloaddition reaction to form the dimer, linking the C9 and C10 positions of one molecule to the C9' and C10' positions of the other. The presence of the methyl and carboxylic acid groups would lead to the formation of specific stereoisomers of the resulting cyclobutane-containing dimer.

This process is often observed in the solid state or in concentrated solutions. The photodimerization can sometimes be reversible, with the dimer reverting to the monomers upon heating. acs.org The efficiency and outcome of the photoreaction can be influenced by the solvent, concentration, and the specific substitution pattern on the aromatic rings. cdnsciencepub.com

Electronic Excitation and Energy Transfer Processes

The extended π-system of the phenanthrene core in this compound is the primary chromophore, responsible for its absorption of ultraviolet and visible light. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several photophysical and photochemical processes can occur, including fluorescence, intersystem crossing to a triplet state (T₁), and energy transfer.

While specific photophysical data for this compound is not extensively documented, the behavior of related phenanthrene derivatives provides insight into its likely properties. For instance, phenanthrene itself is known to undergo efficient intersystem crossing to its triplet state. The presence of the carboxylic acid group may influence the rates of these processes. Studies on other aromatic carboxylic acids, such as 9-anthracenecarboxylic acid, have shown that the excited states can participate in triplet energy transfer to other molecules. In such processes, the excited aromatic carboxylic acid, acting as a donor, transfers its triplet energy to an acceptor molecule, returning to its ground state while the acceptor is promoted to its triplet state. This is a key step in photosensitization reactions.

The methyl group at the 10-position is expected to have a modest effect on the electronic transitions. As an electron-donating group, it may cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted phenanthrene-9-carboxylic acid.

Influence of Methyl Substitution on Photoreactivity and Crystal Packing in Aromatic Carboxylic Acids

The introduction of a methyl group at the 10-position of phenanthrene-9-carboxylic acid has significant steric and electronic consequences that influence both its photoreactivity and its solid-state structure. The methyl group, being in the bay region of the phenanthrene nucleus, can sterically interact with the adjacent carboxylic acid group, potentially affecting its orientation relative to the aromatic plane.

The photoreactivity of aromatic compounds is often dependent on their solid-state arrangement. For example, certain photochemical reactions, such as photodimerization, are only possible when the reactant molecules are favorably oriented in the crystal lattice. The methyl group can either promote or hinder such reactions by controlling the intermolecular distances and orientations. In the case of stilbene (B7821643) derivatives, which can undergo photocyclization to form phenanthrenes, methyl substituents have been shown to influence the regioselectivity of the reaction.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Phenanthrene-9-carboxylic acid | Monoclinic | C2/c | Cyclic hydrogen-bonded dimers |

| (4-Carboxymethoxy-naphthalen-2-yloxy)-acetic acid | Monoclinic | P2₁/c | Chain structure via weak intermolecular C-H···O and C-H···π interactions |

Oxidation-Reduction Chemistry of Phenanthrene Carboxylic Acids

Oxidation of the phenanthrene ring system can lead to the formation of phenanthrenequinones. For example, the oxidation of phenanthrene can yield 9,10-phenanthrenequinone. In the case of this compound, strong oxidation is likely to cleave the aromatic ring. Milder oxidation might target the methyl group, potentially converting it to a hydroxymethyl or even a second carboxylic acid group, although the steric hindrance in the bay region might make this transformation challenging.

Reduction of the phenanthrene moiety can also occur. For instance, Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) of phenanthrene-9-carboxylic acid has been shown to selectively reduce the 9,10-double bond to yield 9,10-dihydrophenanthrene-9-carboxylic acid. It is expected that this compound would undergo a similar transformation. The carboxylic acid group itself can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, though this would require harsh conditions.

Radical Chemistry and Biradicalic Intermediates in Aromatic Systems

Aromatic systems like phenanthrene can be involved in chemical reactions that proceed through radical and biradical intermediates, particularly under photochemical or high-temperature conditions. The formation of phenanthrene from stilbene via photocyclization, for example, proceeds through a dihydrophenanthrene intermediate which is a biradical species.

For this compound, radical intermediates can be generated in several ways. Photochemical excitation can lead to homolytic bond cleavage or electron transfer reactions that produce radicals. For instance, decarboxylation of aromatic carboxylic acids can be induced photochemically, often involving a single electron transfer (SET) mechanism to generate a carboxyl radical, which then rapidly loses carbon dioxide to form an aryl radical. In the case of this compound, this would lead to a 10-methylphenanthren-9-yl radical.

The presence of the methyl group can also influence radical reactivity. The benzylic hydrogens of the methyl group could be susceptible to abstraction by other radicals, forming a phenanthren-10-ylmethyl radical. This radical would be stabilized by resonance with the aromatic system.

Biradical intermediates could be involved in intramolecular cyclization reactions or rearrangements, although such reactions are less common for the stable phenanthrene core itself. However, in the context of its formation or degradation, biradical species are plausible intermediates. The study of these transient species often requires specialized techniques such as laser flash photolysis and computational modeling.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 10-Methylphenanthrene-9-carboxylic acid would be expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the phenanthrene (B1679779) ring system typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) of these aromatic protons would provide critical information about their relative positions on the phenanthrene backbone. Protons on adjacent carbons will exhibit spin-spin coupling, leading to splitting of the signals, with the magnitude of the coupling constant (J-value) indicating the spatial relationship between the coupled protons.

The methyl group protons at the 10-position would likely appear as a sharp singlet in a more upfield region, typically around δ 2.5-3.0 ppm. The absence of adjacent protons would result in a singlet multiplicity. The most downfield signal in the spectrum is anticipated to be that of the carboxylic acid proton. This proton is highly deshielded and often appears as a broad singlet at δ 10-13 ppm or even higher. github.iolibretexts.org The broadness of this signal is a result of hydrogen bonding and chemical exchange.

Based on general principles and data for similar compounds, a predicted ¹H NMR data table is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad s | - |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | m | - |

| Methyl Protons (-CH₃) | 2.5 - 3.0 | s | - |

s = singlet, m = multiplet

¹³C NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between δ 165 and 185 ppm. princeton.edulibretexts.orgrsc.org

The carbon atoms of the aromatic phenanthrene ring will resonate in the region of approximately δ 120-150 ppm. libretexts.orgrsc.org The specific chemical shifts of these aromatic carbons are influenced by the substitution pattern. The quaternary carbons, those that are not bonded to any hydrogen atoms (such as C-9, C-10, and the other bridgehead carbons), often show weaker signals compared to the protonated carbons.

The methyl carbon at the 10-position would be expected to appear at the most upfield region of the spectrum for the aromatic portion, likely in the range of δ 15-25 ppm. libretexts.org

A table summarizing the expected ¹³C NMR chemical shift ranges is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic Carbons (Ar-C) | 120 - 150 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₆H₁₂O₂, the exact mass can be calculated. The monoisotopic mass of this compound is 236.08373 g/mol . HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the compound's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of small neutral molecules.

Key expected fragmentation patterns for this compound would likely involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting from the cleavage of the C-OH bond of the carboxylic acid.

Loss of a carboxyl group (•COOH or H₂O + CO): [M - 45]⁺, a common fragmentation for carboxylic acids. libretexts.org

Loss of carbon monoxide (CO): [M - 28]⁺, which can occur after the initial loss of the hydroxyl group.

The analysis of these fragment ions helps to confirm the presence of the carboxylic acid functional group and the stability of the phenanthrene ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. rsc.orgcareerendeavour.comyoutube.com

The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band, typically in the range of 1680-1710 cm⁻¹. rsc.orgcareerendeavour.com The C-O stretching and O-H bending vibrations of the carboxylic acid group will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). careerendeavour.com

Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic phenanthrene ring will result in several absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the aromatic C=C stretching bands are typically strong and sharp, providing clear signatures for the phenanthrene core. The C=O stretch of the carboxylic acid is also observable in the Raman spectrum.

A summary of the expected key vibrational bands is presented in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |

| C-O Stretch | 1210 - 1320 | Observable | Medium |

| O-H Bend | 920 - 950, 1395-1440 | Observable | Medium |

Carbonyl Group Vibrations and Environmental Effects

The infrared (IR) spectrum of this compound is characterized by the distinct vibrational modes of its carboxylic acid functional group. The carbonyl (C=O) stretching vibration is a particularly sensitive probe of the molecule's local environment.

In the solid state or in non-polar solvents, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly influences the C=O stretching frequency. The formation of a dimer weakens the carbonyl bond, resulting in a downward shift (red shift) of the stretching frequency to a range of 1710-1680 cm⁻¹ . uobabylon.edu.iq This broad absorption is a hallmark of the dimeric form of carboxylic acids. orgchemboulder.com

In dilute solutions of polar solvents, the intermolecular hydrogen bonds of the dimer can be disrupted, leading to the presence of the monomeric form. For the monomer, the C=O stretching vibration is expected at a higher frequency, typically in the range of 1760-1730 cm⁻¹ . orgchemboulder.com The conjugation of the carbonyl group with the phenanthrene aromatic system also influences this frequency, generally causing a slight lowering compared to non-conjugated carboxylic acids. uobabylon.edu.iq

The environmental effects on the carbonyl group vibrations can be summarized as follows:

| Environment | Expected C=O Stretching Frequency (cm⁻¹) | Primary Influence |

| Solid State / Non-polar Solvents | 1710-1680 | Intermolecular hydrogen bonding (Dimer) |

| Dilute Polar Solvents | 1760-1730 | Disruption of hydrogen bonds (Monomer) |

| Aromatic Conjugation | - | Delocalization of π-electrons |

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectra of this compound are dominated by the π → π* transitions of the extensive phenanthrene aromatic system.

Solvent Effects on Electronic Transitions and Emission Properties

The position and intensity of the absorption and fluorescence bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In electronic absorption (UV-Vis) spectroscopy, increasing the solvent polarity is likely to cause a shift in the absorption maxima. For aromatic compounds, a red shift (bathochromic shift) is often observed in more polar solvents. This is attributed to the stabilization of the more polar excited state relative to the ground state. nih.gov

Fluorescence spectroscopy provides further insights into the excited state properties. As with absorption, the emission maximum is expected to shift to longer wavelengths (red shift) in more polar solvents. This is due to the reorientation of solvent molecules around the excited state dipole moment, which lowers the energy of the excited state before fluorescence occurs. A systematic decrease in fluorescence quantum yield may also be observed with increasing solvent polarity. nih.gov

The expected solvent effects are detailed below:

| Solvent Property | Effect on Absorption (λmax) | Effect on Fluorescence (λem) | Rationale |

| Increasing Polarity | Red Shift (Bathochromic) | Red Shift (Bathochromic) | Stabilization of the more polar excited state |

| Protic Solvents | Potential for specific hydrogen bonding interactions | Quenching or shifting of fluorescence | Specific solute-solvent interactions |

Monomer-Dimer Equilibria via Spectroscopic Probes

In solution, this compound can exist in equilibrium between its monomeric and dimeric forms. This equilibrium is highly dependent on the solvent and concentration.

Monomer ⇌ Dimer

This equilibrium can be monitored using spectroscopic techniques. In IR spectroscopy, the distinct C=O stretching frequencies for the monomer (~1760-1730 cm⁻¹) and the dimer (~1710-1680 cm⁻¹) allow for the relative concentrations of each species to be determined. orgchemboulder.com

UV-Vis and fluorescence spectroscopy can also be used to study this equilibrium. The formation of dimers can lead to changes in the absorption and emission spectra, such as shifts in the maxima or changes in the shape of the spectral bands. For some aromatic carboxylic acids, the formation of excited-state dimers (excimers) has been observed, which exhibit a broad, structureless, and red-shifted fluorescence compared to the monomer.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported, valuable inferences can be drawn from the closely related compound, phenanthrene-9-carboxylic acid .

X-ray crystallographic analysis of phenanthrene-9-carboxylic acid reveals that in the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The key structural features are:

Dimer Formation: Two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic cyclic dimer.

Planarity: The phenanthrene core is nearly planar, and the carboxylic acid group is only slightly twisted out of this plane.

It is highly probable that this compound would adopt a similar dimeric structure in the solid state, driven by the strong hydrogen bonding interactions of the carboxylic acid moieties. The presence of the methyl group at the 10-position may introduce some steric effects that could slightly alter the packing of the molecules in the crystal lattice, but the fundamental hydrogen-bonded dimer motif is expected to be preserved.

Computational and Theoretical Studies on 10 Methylphenanthrene 9 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Energy minimization algorithms systematically alter the geometry of the molecule to find the lowest energy conformation, known as the global minimum. For 10-Methylphenanthrene-9-carboxylic acid, a key aspect of conformational analysis is the orientation of the carboxylic acid group relative to the planar phenanthrene (B1679779) ring system.

Rotation around the C9-carboxyl bond gives rise to different conformers. Theoretical calculations for aromatic carboxylic acids, such as benzoic acid, have shown that planar equilibrium structures are often the most stable. nih.gov For this compound, steric hindrance between the carboxylic acid's hydroxyl group and the hydrogen atom on C8, as well as the methyl group at C10, would be the primary determinants of the rotational barrier and the preferred conformation. The energy difference between these conformers is typically a few kilocalories per mole.

Illustrative Conformational Energy Data The following table presents hypothetical energy data for potential conformers of this compound to illustrate the typical outputs of such a study.

| Conformer | Dihedral Angle (C10-C9-C=O) | Relative Energy (kcal/mol) | Note |

| A | 0° | 5.2 | Steric clash between O=C and methyl group |

| B | 90° | 2.1 | Non-planar, reduced conjugation |

| C | 180° | 0.0 | Most stable, minimal steric hindrance |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Δε) is a critical parameter indicating the molecule's kinetic stability and electronic excitability.

For aromatic systems like phenanthrene, the HOMO and LUMO are typically π-orbitals delocalized across the fused rings. researchgate.net The addition of an electron-withdrawing carboxylic acid group and an electron-donating methyl group to the phenanthrene backbone modifies the energies and spatial distribution of these orbitals. The carboxylic acid group tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, while the methyl group raises the HOMO energy, enhancing its nucleophilicity. DFT calculations on phenanthrene derivatives show that such substitutions can narrow the HOMO-LUMO gap, tuning the molecule's electronic properties. researchgate.net

Table of Exemplary FMO Parameters for Phenanthrene Derivatives This table provides representative data from DFT calculations on related phenanthrene systems to exemplify the expected values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Δε) (eV) |

| Phenanthrene (Reference) | -5.96 | -1.13 | 4.83 |

| Substituted Phenanthrene 1 | -5.90 | -1.85 | 4.05 |

| Substituted Phenanthrene 2 | -5.85 | -2.10 | 3.75 |

| This compound (Expected) | -5.8 to -6.0 | -1.9 to -2.2 | ~3.6 to 4.1 |

Data adapted from computational studies on phenanthrene systems. researchgate.net

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes high-energy, transient structures known as transition states. Identifying the geometry and energy of a transition state is crucial for calculating the reaction's activation energy and, consequently, its rate.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, often in a condensed phase (e.g., in a solvent). MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its surroundings.

An MD simulation of this compound in an aqueous solution could reveal important information about its solubility and intermolecular interactions. researchgate.net The simulation would track the hydrogen bonding interactions between the carboxylic acid group and surrounding water molecules. It could also show the aggregation behavior of multiple solute molecules, where the hydrophobic phenanthrene rings might stack together via π-π interactions, while the hydrophilic carboxyl groups remain exposed to the solvent. researchgate.netresearchgate.net Such simulations are vital for understanding how the molecule behaves in a realistic chemical or biological environment.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, one can generate theoretical NMR, IR, and UV-Vis spectra.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of harmonic vibrational frequencies can produce a theoretical IR spectrum, helping to assign the observed absorption bands to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid or the C-H bends of the aromatic rings. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the λ_max values in a UV-Vis spectrum. researchgate.net

Illustrative Predicted vs. Experimental ¹³C NMR Shifts This table shows a hypothetical comparison for key carbon atoms in the this compound structure, demonstrating the typical agreement between calculated and experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) |

| C=O (carboxyl) | 172.5 | 171.9 |

| C9 | 128.9 | 128.5 |

| C10 | 134.2 | 133.8 |

| C-CH₃ (methyl) | 21.8 | 21.5 |

Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its biological activity or physical properties. nih.gov These models are essential tools in drug discovery and materials science for predicting the properties of untested compounds. nih.gov

For a class of compounds like phenanthrene derivatives, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity against cancer cell lines or anti-inflammatory effects. academie-sciences.frscispace.com The model would use a set of known phenanthrene analogues with measured activities to find a mathematical relationship with calculated descriptors. These descriptors for this compound could include electronic properties (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric parameters. Once a statistically robust model is built, it can be used to predict the activity of novel derivatives, guiding the synthesis of more potent or selective compounds. nih.govresearchgate.net

Advanced Materials Science and Photophysical Applications Non Medical Focus

Design Principles for Photoactive Solid-State Materials

The design of photoactive solid-state materials hinges on the ability of molecules to undergo significant and often reversible changes in their structure upon exposure to light. A key mechanism exploited in materials science is the photodimerization of aromatic compounds, particularly the [4+4] cycloaddition of anthracenes and related polycyclic aromatic hydrocarbons. researchgate.netunt.edu This reaction involves the formation of a new covalent bond between two molecules, leading to a substantial change in molecular shape and, consequently, in the bulk properties of the material.

For a material to be effectively photoactive in the solid state, several design principles are crucial:

Chromophore Selection: The core molecular structure must be capable of absorbing light in a suitable wavelength range (typically UV or visible light) and possess the electronic configuration conducive to photoreactions. The phenanthrene (B1679779) core in 10-Methylphenanthrene-9-carboxylic acid, similar to the anthracene (B1667546) core in 9AC, is a suitable chromophore for such reactions.

Crystalline Packing: The arrangement of molecules in the crystal lattice is paramount. For photodimerization to occur, the reactive double bonds of adjacent molecules must be in close proximity and have the correct orientation, often guided by Schmidt's topochemical postulates which suggest that the distance between reacting atoms should be less than approximately 4.2 Å. unt.edu

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in dictating the crystal packing. The carboxylic acid group in this compound is expected to form strong hydrogen-bonded dimers, which can enforce a specific packing motif. nih.gov This is a key feature in engineering the desired crystal structure for photoreactivity.

Influence of Molecular Packing on Photomechanical Response

The photomechanical response of a crystalline material—its ability to bend, twist, or shatter upon irradiation—is a direct consequence of the strain generated by the photoreaction within the constrained environment of the crystal lattice. The influence of molecular packing on this response is profound.

In the case of 9-anthracene carboxylic acid (9AC), the molecules arrange in a head-to-head fashion due to hydrogen bonding between the carboxylic acid groups. rsc.org This arrangement places the reactive central rings of adjacent molecules in a suitable position for [4+4] photodimerization. Upon irradiation, the formation of the photodimer introduces significant strain in the crystal, leading to observable mechanical effects. researchgate.net

However, substitutions on the aromatic core can dramatically alter the crystal packing and, in turn, the photomechanical properties. Research on 10-substituted 9-anthracene carboxylic acid derivatives has shown that the introduction of a methyl group at the 10-position leads to a complete loss of photoreactivity. researchgate.net This is attributed to a change in the crystal packing that moves the reactive centers of adjacent molecules too far apart or into an unfavorable orientation for the photodimerization reaction to occur. Therefore, it is highly probable that this compound would also exhibit a lack of solid-state photoreactivity due to the steric hindrance of the methyl group disrupting the required co-facial arrangement of the phenanthrene cores.

Table 1: Expected Influence of Substitution on Photoreactivity

| Compound | Substitution at 10-position | Expected Crystal Packing | Expected Photoreactivity in Solid State |

| 9-Anthracene carboxylic acid | None | Favorable for photodimerization | High |

| 10-Methyl-9-anthracene carboxylic acid | Methyl group | Unfavorable for photodimerization | None |

| This compound | Methyl group | Likely unfavorable for photodimerization | Likely None |

Engineering for Reversible Photoreactions in Crystalline States

A critical aspect of developing practical photomechanical materials is the reversibility of the photoreaction. For a material to be used in applications like actuators or rewritable media, it must be able to return to its original state after the light stimulus is removed.

The reversibility of the [4+4] photodimerization in 9AC is a result of the steric strain within the photodimer. The proximity of the carboxylic acid groups in the head-to-head dimer creates instability, causing the dimer to spontaneously dissociate back to the monomers in the dark at room temperature. rsc.org This self-resetting capability is a key feature of so-called "T-type" (transient) photomechanical materials. rsc.org

Engineering for such reversibility involves a delicate balance of factors:

Steric Hindrance: Introducing substituents that create steric strain in the dimer can promote the reverse reaction. However, as seen with the methyl group, these same substituents can also prevent the forward reaction by disrupting the initial crystal packing. researchgate.net

Electronic Effects: The electronic nature of substituents can influence the stability of the excited state and the energy barrier for both the forward and reverse reactions.

Crystal Engineering: By carefully selecting functional groups and crystallization conditions, it is possible to control the molecular packing to achieve a balance between photoreactivity and reversibility. For instance, fluorination of 9AC has been shown to tune the recovery time and improve the material's robustness. nih.govresearchgate.net

For this compound, achieving a reversible photoreaction in the crystalline state would be a significant challenge. Based on the precedent set by its anthracene analogue, the primary obstacle would be to overcome the unfavorable packing induced by the 10-methyl group to allow for the initial photodimerization to occur. researchgate.net Overcoming this would likely require sophisticated crystal engineering strategies, such as co-crystallization with other molecules that could template the desired packing arrangement.

Table 2: Factors Influencing Reversible Photoreactions

| Factor | Influence on Photoreaction | Example from Analogs (9AC derivatives) |

| Steric Hindrance | Can promote dimer dissociation but may inhibit dimer formation. | The methyl group at the 10-position inhibits photodimerization. researchgate.net |

| Intermolecular Forces | Dictate the initial crystal packing and reactivity. | Hydrogen bonding in 9AC promotes a reactive head-to-head arrangement. rsc.org |

| Electronic Substitution | Can modify the rate of forward and reverse reactions. | Fluorine substitution on the 9AC core alters the dimer dissociation rate. nih.govresearchgate.net |

Conclusion and Future Research Trajectories for 10 Methylphenanthrene 9 Carboxylic Acid Chemistry

Synthesis of Novel Analogs with Tailored Reactivity

The future of 10-Methylphenanthrene-9-carboxylic acid chemistry is intrinsically linked to the development of synthetic methodologies that allow for the creation of a diverse library of analogs. These analogs, featuring systematic variations in their substitution patterns, will be instrumental in structure-property relationship studies.

Future synthetic endeavors should focus on:

Diversification of the Alkyl Substituent: Replacing the 10-methyl group with a range of other alkyl or functionalized alkyl chains could significantly influence the steric and electronic properties of the molecule.

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, and other derivatives will open avenues to new materials and applications. For instance, iron-catalyzed reactions of phenanthrene (B1679779) with carbon tetrachloride and various alcohols have been shown to produce alkyl phenanthrene-9-carboxylates in high yields. researchgate.net

Introduction of Additional Functional Groups: The phenanthrene backbone offers multiple sites for the introduction of further substituents, such as halogens, nitro groups, or additional alkyl and aryl groups. This would allow for fine-tuning of the electronic and photophysical properties.

A systematic approach to the synthesis of these analogs, as outlined in the table below, will provide a valuable toolkit for exploring the full potential of this class of compounds.

| Analog Class | Synthetic Strategy | Potential Property Modulation |

| Varied 10-Alkyl Analogs | Grignard reaction with a suitable ketone precursor followed by aromatization. | Steric hindrance, solubility, electronic effects. |

| Carboxylic Acid Derivatives | Standard esterification and amidation protocols. | Polymerizability, coordination chemistry, biological activity. |

| Poly-substituted Phenanthrenes | Electrophilic aromatic substitution, cross-coupling reactions. | Tuning of HOMO/LUMO levels, photophysical properties. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Future research should aim to elucidate the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Electrophilic Aromatic Substitution: The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group on the phenanthrene ring system presents an interesting case for studying the regioselectivity of electrophilic substitution reactions. libretexts.org Computational studies can predict the most likely sites of substitution, which can then be verified experimentally.

Reactions at the Carboxylic Acid Group: Mechanistic studies of reactions involving the carboxylic acid moiety, such as decarboxylation or conversion to other functional groups, will be important for understanding the stability and reactivity of the molecule under various conditions.

Photochemical Reactions: Given the inherent photochemical activity of PAHs, investigating the photochemical reactions of this compound, including potential cyclization or degradation pathways, will be a fruitful area of research.

Expansion of Advanced Spectroscopic and Imaging Techniques

The detailed characterization of this compound and its novel analogs will require the application of a suite of advanced spectroscopic and imaging techniques. These methods will provide crucial insights into the molecular structure, electronic properties, and solid-state organization of these materials.

Future research should leverage techniques such as:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY, HSQC, and HMBC will be essential for the unambiguous assignment of proton and carbon signals in complex, polysubstituted analogs.

Time-Resolved Fluorescence Spectroscopy: To probe the excited-state dynamics and understand the influence of substituents on the photophysical properties.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the self-assembly of these molecules on surfaces and to understand how intermolecular interactions influence their packing and electronic properties at the nanoscale.

The application of these techniques will be critical for building a comprehensive understanding of the structure-property relationships in this class of compounds.

Development of Predictive Computational Models

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized molecules and for gaining deeper insights into experimental observations. The development of accurate and reliable computational models for this compound and its derivatives will be a key enabler of future research.

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: To predict the geometric and electronic structures, including HOMO/LUMO energy levels, and to simulate spectroscopic properties. Studies on halogenated phenanthrene derivatives have shown that DFT can effectively predict changes in the HOMO-LUMO gap and electronegativity upon substitution.

Quantitative Structure-Property Relationship (QSPR) Models: Machine learning-based QSPR models can be developed to predict the electronic properties of a large number of cyano-substituted PAHs with high accuracy. nih.gov A similar approach could be applied to derivatives of this compound.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions in the solid state and in solution, which are crucial for understanding their material properties.

The synergy between computational predictions and experimental validation will accelerate the discovery of new materials with desired functionalities.

Exploration of New Applications in Environmental Remediation and Material Science

The unique structural features of this compound and its future analogs suggest potential applications in diverse fields, ranging from environmental science to materials chemistry.

Promising areas for application-oriented research include:

Environmental Remediation: The photocatalytic degradation of PAHs is an area of active research. magtech.com.cn The carboxylic acid group in this compound could be exploited to anchor the molecule to photocatalytic surfaces, such as TiO2, to study its degradation pathways and to develop more efficient remediation strategies for methylated PAHs. Studies have shown that methylated phenanthrenes can be more readily photodegraded than their parent compounds under certain conditions. nih.gov

Material Science: Functionalized phenanthrenes are being explored for their use in organic electronic devices. google.comresearchgate.net The combination of a methyl group and a carboxylic acid on the phenanthrene core could lead to materials with interesting self-assembly properties and charge-transport characteristics. The carboxylic acid group, for instance, can be used to tune the solid-state packing through hydrogen bonding interactions.

The exploration of these and other potential applications will be a major driving force for the future development of this compound chemistry.

Q & A

Q. What are the standard synthetic routes for 10-methylphenanthrene-9-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves photolysis or acid-catalyzed esterification. For example, flash photolysis of diazo precursors (e.g., 10-diazo-9(10H)-phenanthrenone) in aqueous solutions generates transient intermediates like fluorenylideneketene, which hydrate to form carboxylic acid derivatives . Optimization includes adjusting pH (e.g., 8.6–8.8 for photolysis reactions), solvent polarity, and reaction duration to minimize side products . Characterization of intermediates via UV-Vis spectroscopy and kinetic isotope effects is critical for validating pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- High-performance liquid chromatography (HPLC) with UV detection to quantify purity.

- X-ray crystallography for absolute stereochemical confirmation if single crystals are obtainable .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments, as the carboxylic acid group may undergo decarboxylation or tautomerism .

Advanced Research Questions

Q. How can kinetic parameters for keto-enol tautomerism in this compound be experimentally determined?

- Methodological Answer : Use stopped-flow spectrophotometry or bromine scavenging to monitor tautomerization rates. For example, the enol-to-keto transition of fluorene-9-carboxylic acid was analyzed by measuring pH-dependent rate constants (pK₁ = 2.01, pK₂ = 9.61) . Solvent isotope effects (D₂O vs. H₂O) and temperature-jump methods further elucidate transition states and activation energies .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity in photochemical reactions.

- Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., methyl groups) with acidity or solubility .

- Molecular dynamics simulations to study aggregation behavior in aqueous solutions, leveraging experimentally derived logP values .

Q. How can researchers resolve contradictions in reported degradation pathways of polycyclic aromatic carboxylic acids?

- Methodological Answer : Apply systematic contradiction analysis :

- Compare degradation products across varying pH, light exposure, and oxidizing agents (e.g., H₂O₂).

- Use isotopic labeling (e.g., ¹⁸O) to trace oxygen sources in decarboxylation reactions.

- Validate hypotheses via controlled replicate studies and meta-analysis of literature data .

Q. What strategies mitigate interference from byproducts in fluorescence-based assays involving phenanthrene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.